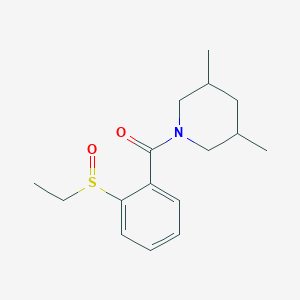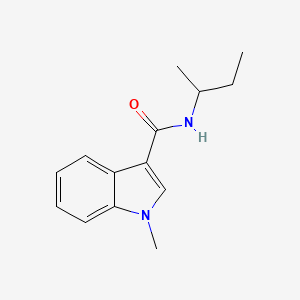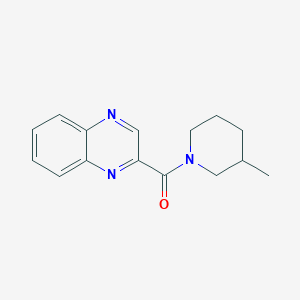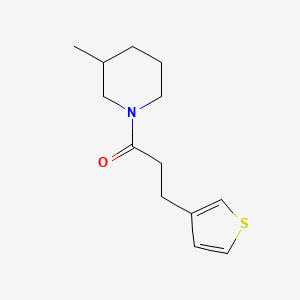
(3,5-Dimethylpiperidin-1-yl)-(2-ethylsulfinylphenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3,5-Dimethylpiperidin-1-yl)-(2-ethylsulfinylphenyl)methanone, also known as DMEM, is a chemical compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. DMEM is a synthetic compound that belongs to the class of piperidine derivatives and has a molecular formula of C17H25NO2S. In
Wirkmechanismus
The exact mechanism of action of (3,5-Dimethylpiperidin-1-yl)-(2-ethylsulfinylphenyl)methanone is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of neurotransmitters such as GABA and glutamate. (3,5-Dimethylpiperidin-1-yl)-(2-ethylsulfinylphenyl)methanone has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. Additionally, (3,5-Dimethylpiperidin-1-yl)-(2-ethylsulfinylphenyl)methanone has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
(3,5-Dimethylpiperidin-1-yl)-(2-ethylsulfinylphenyl)methanone has been shown to have a variety of biochemical and physiological effects. It has been found to have anticonvulsant and analgesic effects in animal models. (3,5-Dimethylpiperidin-1-yl)-(2-ethylsulfinylphenyl)methanone has also been shown to reduce inflammation in animal models of arthritis. Additionally, (3,5-Dimethylpiperidin-1-yl)-(2-ethylsulfinylphenyl)methanone has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
(3,5-Dimethylpiperidin-1-yl)-(2-ethylsulfinylphenyl)methanone has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. (3,5-Dimethylpiperidin-1-yl)-(2-ethylsulfinylphenyl)methanone is also stable under a variety of conditions, making it easy to handle and store. However, (3,5-Dimethylpiperidin-1-yl)-(2-ethylsulfinylphenyl)methanone has some limitations for lab experiments. It is a relatively new compound, and its full range of effects and potential side effects are not yet fully understood. Additionally, (3,5-Dimethylpiperidin-1-yl)-(2-ethylsulfinylphenyl)methanone may have limited solubility in certain solvents, which may affect its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on (3,5-Dimethylpiperidin-1-yl)-(2-ethylsulfinylphenyl)methanone. One potential direction is to further explore its potential as a neuroprotective agent in neurodegenerative diseases. Another potential direction is to investigate its potential as an anticancer agent. Additionally, further research is needed to fully understand the mechanism of action of (3,5-Dimethylpiperidin-1-yl)-(2-ethylsulfinylphenyl)methanone and its potential side effects.
Synthesemethoden
The synthesis of (3,5-Dimethylpiperidin-1-yl)-(2-ethylsulfinylphenyl)methanone involves the reaction of 2-ethylsulfinylbenzaldehyde and 3,5-dimethylpiperidine in the presence of a catalyst. The reaction proceeds through a nucleophilic addition-elimination mechanism, resulting in the formation of (3,5-Dimethylpiperidin-1-yl)-(2-ethylsulfinylphenyl)methanone. The purity of (3,5-Dimethylpiperidin-1-yl)-(2-ethylsulfinylphenyl)methanone can be improved through recrystallization and column chromatography.
Wissenschaftliche Forschungsanwendungen
(3,5-Dimethylpiperidin-1-yl)-(2-ethylsulfinylphenyl)methanone has been studied for its potential applications in medicinal chemistry. It has been found to have anticonvulsant, analgesic, and anti-inflammatory properties. (3,5-Dimethylpiperidin-1-yl)-(2-ethylsulfinylphenyl)methanone has also been studied for its potential use as a neuroprotective agent in neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, (3,5-Dimethylpiperidin-1-yl)-(2-ethylsulfinylphenyl)methanone has been shown to have anticancer properties and has been studied for its potential use in cancer treatment.
Eigenschaften
IUPAC Name |
(3,5-dimethylpiperidin-1-yl)-(2-ethylsulfinylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2S/c1-4-20(19)15-8-6-5-7-14(15)16(18)17-10-12(2)9-13(3)11-17/h5-8,12-13H,4,9-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUZXFOJVWYGAEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)C1=CC=CC=C1C(=O)N2CC(CC(C2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,5-Dimethylpiperidin-1-yl)-(2-ethylsulfinylphenyl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![[3-(Methoxymethyl)phenyl]-(2-methyl-2,3-dihydroindol-1-yl)methanone](/img/structure/B7515134.png)

![2-Cyclopent-2-en-1-yl-1-[4-(2,3-dimethylphenyl)piperazin-1-yl]ethanone](/img/structure/B7515155.png)





![ethyl 1-[(E)-3-(3-methoxyphenyl)prop-2-enoyl]piperidine-3-carboxylate](/img/structure/B7515196.png)